molecular formula C9H13NS B1466462 1-(Thiophen-3-yl)cyclopentan-1-amine CAS No. 1479982-46-1

1-(Thiophen-3-yl)cyclopentan-1-amine

Cat. No.: B1466462
CAS No.: 1479982-46-1
M. Wt: 167.27 g/mol
InChI Key: NRLLLFAYXLYPNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Thiophen-3-yl)cyclopentan-1-amine is a useful research compound. Its molecular formula is C9H13NS and its molecular weight is 167.27 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

1-(Thiophen-3-yl)cyclopentan-1-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a unique structure that contributes to its biological properties. The compound can be represented by the following molecular formula:

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC10H11N1S1
CAS Number1479982-46-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized that the thiophene moiety enhances the compound's ability to modulate biological pathways, particularly in inflammatory responses and cancer cell proliferation.

Inhibition of TNF Production

Recent studies indicate that compounds with thiophene derivatives exhibit tumor necrosis factor (TNF) production suppression. The inhibition of TNF is significant in treating autoimmune diseases and certain cancers, as excessive TNF can lead to tissue damage and chronic inflammation .

Biological Activity Data

Research has demonstrated the compound's effectiveness in various assays:

Study FocusFindings
TNF SuppressionSignificant reduction in TNF levels observed
CytotoxicityEvaluated against cancer cell lines; showed selective cytotoxicity
Enzyme InhibitionPotential inhibitor of trypanothione reductase (TryR), a target for trypanosomiasis

Case Studies and Research Findings

Case Study 1: TNF Suppression in Autoimmune Models
A study investigated the effects of thiophene derivatives on TNF production in models of rheumatoid arthritis. The results indicated a marked reduction in TNF levels, suggesting potential therapeutic applications for inflammatory diseases.

Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The compound exhibited selective cytotoxicity with IC50 values indicating effective concentration ranges for therapeutic use.

Case Study 3: Trypanothione Reductase Inhibition
The compound was evaluated as an inhibitor of TryR, crucial for the survival of trypanosome parasites. Results indicated competitive inhibition, making it a candidate for further development as an anti-parasitic agent .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

CompoundBiological ActivityReference
1-(Benzo[b]thiophen-2-yl)cyclohexylpiperidineInhibitor of TryR; active against T. brucei
Other Thiophene DerivativesAnti-inflammatory effects; TNF suppression

Properties

IUPAC Name

1-thiophen-3-ylcyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c10-9(4-1-2-5-9)8-3-6-11-7-8/h3,6-7H,1-2,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLLLFAYXLYPNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CSC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Thiophen-3-yl)cyclopentan-1-amine
1-(Thiophen-3-yl)cyclopentane-1-carboxylic acid
1-(Thiophen-3-yl)cyclopentan-1-amine
Reactant of Route 3
1-(Thiophen-3-yl)cyclopentan-1-amine
Reactant of Route 4
1-(Thiophen-3-yl)cyclopentan-1-amine
Reactant of Route 5
1-(Thiophen-3-yl)cyclopentan-1-amine
Reactant of Route 6
1-(Thiophen-3-yl)cyclopentan-1-amine

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